molecular formula C20H26N2O6 B4006911 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate

Cat. No. B4006911
M. Wt: 390.4 g/mol
InChI Key: ZWADSOCEUCGYDD-UHFFFAOYSA-N
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Description

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate, also known as CX-5461, is a small molecule inhibitor that has shown promise in the treatment of cancer. It was first synthesized in 2006 by researchers at the University of Queensland, Australia. Since then, it has been the subject of numerous studies exploring its potential as a cancer therapy.

Scientific Research Applications

Optical Storage Applications

A study by Meng et al. (1996) discussed the synthesis and application of nitrophenyl compounds similar to the specified chemical in creating azo polymers for reversible optical storage. These polymers exhibit photoinduced birefringence, allowing for the storage and erasure of optical data. The cooperative motion of polar side groups in amorphous polymers is key to this application, offering insights into the development of high-density optical storage materials (Meng, Natansohn, Barrett, & Rochon, 1996).

Organic Synthesis and Natural Product Derivation

Research by Zimmer et al. (1992) focused on synthesizing key building blocks for natural products from compounds including nitrophenyl esters. The work outlines methods for transforming intermediate compounds into precursors for bioactive molecules, demonstrating the relevance of such chemicals in synthesizing complex organic molecules (Zimmer, Collas, Roth, & Reissig, 1992).

Material Corrosion Inhibition

Kalia et al. (2020) investigated oxadiazole derivatives for their efficiency in preventing steel corrosion, a process potentially relevant to the application of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate derivatives. Their work demonstrates how such compounds can serve as effective corrosion inhibitors, highlighting the importance of chemical modifications for enhancing material durability (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).

Catalytic Activity in Organic Reactions

The synthesis and characterization of metal phthalocyanine complexes, as detailed by Saka et al. (2013), reveal the catalytic potential of such compounds in the oxidation of organic substrates like cyclohexene. These complexes, derived from processes involving nitrophenyl compounds, underscore the utility of these materials in catalysis and organic synthesis enhancements (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).

Antibacterial and Antifungal Effects

Research by Erol (2008) on methacrylates containing oxime ester moieties based on cyclohexanone and cyclopentanone highlights the antibacterial and antifungal properties of these compounds. Such studies suggest the potential application of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate derivatives in developing new antimicrobial materials (Erol, 2008).

properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 5-(cyclohexylamino)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6/c1-14-10-11-15(12-17(14)22(26)27)18(23)13-28-20(25)9-5-8-19(24)21-16-6-3-2-4-7-16/h10-12,16H,2-9,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWADSOCEUCGYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)CCCC(=O)NC2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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